molecular formula C18H20N2O3 B11161825 N-(2-methoxy-5-methylphenyl)-3-(propanoylamino)benzamide

N-(2-methoxy-5-methylphenyl)-3-(propanoylamino)benzamide

Cat. No.: B11161825
M. Wt: 312.4 g/mol
InChI Key: HHAVVXRPVHVYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHOXY-5-METHYLPHENYL)-3-PROPANAMIDOBENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with both methoxy and methyl groups attached to a phenyl ring, which is further connected to a propanamide group. Its unique structure allows it to participate in various chemical reactions, making it valuable in multiple fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-3-PROPANAMIDOBENZAMIDE typically involves a multi-step process. One common method starts with the preparation of 2-methoxy-5-methylphenylamine, which is then reacted with 3-bromopropanamide under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(2-METHOXY-5-METHYLPHENYL)-3-PROPANAMIDOBENZAMIDE may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-METHYLPHENYL)-3-PROPANAMIDOBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-METHOXY-5-METHYLPHENYL)-3-PROPANAMIDOBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-3-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXY-4-METHYLPHENYL)-3-PROPANAMIDOBENZAMIDE
  • N-(2-METHOXY-5-ETHYLPHENYL)-3-PROPANAMIDOBENZAMIDE
  • N-(2-METHOXY-5-METHYLPHENYL)-3-BUTANAMIDOBENZAMIDE

Uniqueness

N-(2-METHOXY-5-METHYLPHENYL)-3-PROPANAMIDOBENZAMIDE stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-(propanoylamino)benzamide

InChI

InChI=1S/C18H20N2O3/c1-4-17(21)19-14-7-5-6-13(11-14)18(22)20-15-10-12(2)8-9-16(15)23-3/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

HHAVVXRPVHVYAT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C)OC

Origin of Product

United States

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